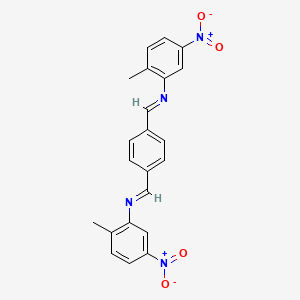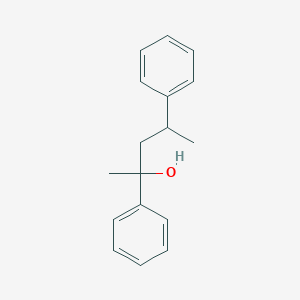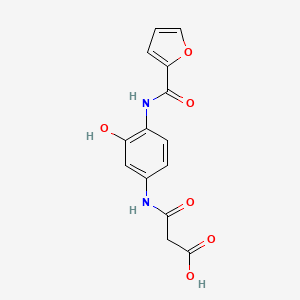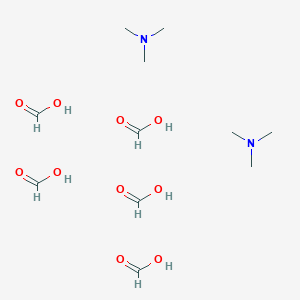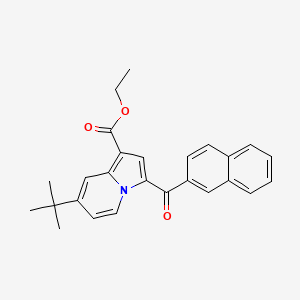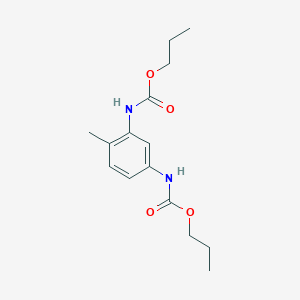
N,N'-(4-Methyl-1,3-phenylene)bis(propyl carbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) is a chemical compound with the molecular formula C15H22N2O4 and a molecular weight of 294.354 g/mol . It is known for its unique structure, which includes a 4-methyl-1,3-phenylene core with two propyl carbamate groups attached. This compound is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate groups .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as altered neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(4-Methyl-1,3-phenylene)bis(3-pyridyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(4-(benzyloxycarbonyl)phenyl carbamate)
- N,N’-(4-Bromo-2-methyl-m-phenylene)bis(2-(4-chlorophenylthio)ethyl carbamate)
Uniqueness
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) is unique due to its specific structural features and the presence of propyl carbamate groups.
Properties
CAS No. |
60483-66-1 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
propyl N-[2-methyl-5-(propoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-4-8-20-14(18)16-12-7-6-11(3)13(10-12)17-15(19)21-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
AZOPMOSYNSRIOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)



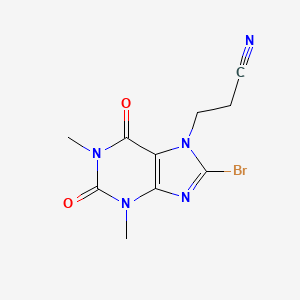
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)
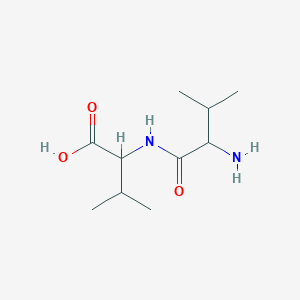
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)

